Product packaging for 2-(Phenylthio)-1,8-naphthyridine(Cat. No.:CAS No. 87535-59-9)

2-(Phenylthio)-1,8-naphthyridine

Cat. No.: B11872444
CAS No.: 87535-59-9
M. Wt: 238.31 g/mol
InChI Key: OQBSHBLWOJKJDY-UHFFFAOYSA-N
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Description

Structural Significance and Fundamental Heterocyclic Chemistry of 1,8-Naphthyridines

1,8-Naphthyridine (B1210474), with the chemical formula C₈H₆N₂, is one of six isomers of naphthyridine, which are diazanaphthalenes with nitrogen atoms in separate rings. wikipedia.org The arrangement of the nitrogen atoms at the 1 and 8 positions imparts unique electronic and geometric properties to the molecule. digitallibrary.co.in This specific arrangement allows 1,8-naphthyridine to act as a binucleating ligand, capable of coordinating with two metal ions simultaneously, a property that has been extensively explored in coordination chemistry. wikipedia.orgdigitallibrary.co.in

The chemistry of heterocyclic compounds is a complex and vital branch of organic chemistry, and 1,8-naphthyridines are a prime example of its importance. digitallibrary.co.in The synthesis of the 1,8-naphthyridine core can be achieved through various methods, with the Friedländer reaction being one of the most common and efficient. ekb.egnih.gov This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group. ekb.egrsc.org Other synthetic routes include the Gould-Jacobs reaction, Skraup synthesis, and multicomponent reactions. ekb.egkthmcollege.ac.inekb.eg The versatility in synthesis allows for the introduction of a wide range of substituents onto the naphthyridine core, leading to a vast library of derivatives with tailored properties. tandfonline.com

Evolution of Research on 1,8-Naphthyridine Derivatives in Advanced Materials and Chemical Synthesis

Initially, research on 1,8-naphthyridines was largely driven by the discovery of the antibacterial properties of nalidixic acid in 1962. digitallibrary.co.inresearchgate.net This led to extensive exploration of their biological activities. researchgate.net However, in recent years, the focus has expanded significantly to include their application in advanced materials and chemical synthesis. kthmcollege.ac.in

In the realm of advanced materials , 1,8-naphthyridine derivatives have shown promise in several areas:

Organic Light-Emitting Diodes (OLEDs): Their rigid and planar structure, combined with their photophysical properties, makes them suitable for use as components in OLEDs. kthmcollege.ac.inacs.org

Fluorescent Sensors: The ability of the 1,8-naphthyridine scaffold to coordinate with metal ions has been harnessed to develop fluorescent sensors for detecting specific metal ions. nih.govresearchgate.net

Dye-Sensitized Solar Cells: Certain derivatives have been investigated for their potential use in dye-sensitized solar cells. kthmcollege.ac.in

In chemical synthesis , 1,8-naphthyridine derivatives serve as valuable intermediates and ligands. kthmcollege.ac.in Their use as ligands in catalysis is a growing area of interest, with their ability to form stable complexes with various metals being a key advantage. nih.gov The development of more eco-friendly and atom-economical synthetic methods for 1,8-naphthyridines continues to be an active area of research. kthmcollege.ac.in

Contextualization of 2-(Phenylthio)-1,8-naphthyridine within the 1,8-Naphthyridine Research Landscape

Within the extensive family of 1,8-naphthyridine derivatives, this compound represents a specific area of investigation. The introduction of a phenylthio group at the 2-position of the naphthyridine ring can significantly influence the molecule's electronic properties, reactivity, and potential applications. Research on this particular compound and its analogs contributes to a deeper understanding of structure-activity relationships within the broader class of 1,8-naphthyridine derivatives. The synthesis of such compounds often involves the reaction of a 2-halo-1,8-naphthyridine with thiophenol or a related sulfur nucleophile. The study of its chemical reactions and physical properties provides valuable data for the design of new materials and molecules with desired functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2S B11872444 2-(Phenylthio)-1,8-naphthyridine CAS No. 87535-59-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87535-59-9

Molecular Formula

C14H10N2S

Molecular Weight

238.31 g/mol

IUPAC Name

2-phenylsulfanyl-1,8-naphthyridine

InChI

InChI=1S/C14H10N2S/c1-2-6-12(7-3-1)17-13-9-8-11-5-4-10-15-14(11)16-13/h1-10H

InChI Key

OQBSHBLWOJKJDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Phenylthio 1,8 Naphthyridine and Analogues

Classical and Contemporary Cyclization Routes to the 1,8-Naphthyridine (B1210474) Core

The formation of the 1,8-naphthyridine ring system, a bicyclic heteroaromatic structure containing two nitrogen atoms, is a cornerstone of its chemistry. Several named reactions have been adapted and optimized for this purpose.

Friedländer Condensation and its Regioselective Applications

The Friedländer annulation is a widely employed and versatile method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. The reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an activated methylene (B1212753) group (e.g., a ketone, β-ketoester, or malonate derivative). nih.govrsc.org

The reaction can be catalyzed by either acids or bases. Modern variations have focused on developing greener and more efficient protocols. For instance, the use of water as a solvent and a catalytic amount of lithium hydroxide (B78521) (LiOH) has been reported for the synthesis of 2,3-disubstituted 1,8-naphthyridines. organic-chemistry.org Another approach utilizes ionic liquids, such as basic ionic liquids that can act as both the solvent and catalyst, offering a simple and environmentally benign route to 1,8-naphthyridine derivatives with high yields. nih.gov

A significant challenge in the Friedländer synthesis, when using unsymmetrical ketones, is the control of regioselectivity. The reaction can potentially yield two different regioisomers. Research has shown that the use of specific catalysts can direct the cyclization to favor the formation of one isomer over the other. For example, employing pyrrolidine-based catalysts has been shown to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines. organic-chemistry.org

Table 1: Examples of Friedländer Condensation for 1,8-Naphthyridine Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
2-AminonicotinaldehydeAcetoneCholine hydroxide, H₂O, 50°C2-Methyl-1,8-naphthyridine99% acs.org
2-AminonicotinaldehydeEthyl acetoacetateLiOH, H₂OEthyl 2-methyl-1,8-naphthyridine-3-carboxylateHigh organic-chemistry.org
2-AminonicotinaldehydePhenylacetonitrileBasic Ionic Liquid, 80°C2-Amino-3-phenyl-1,8-naphthyridineHigh nih.gov
2-AminonicotinaldehydeMethyl vinyl ketoneKOH, Alcoholic solvent, rt2-(alkoxy)-1,8-naphthyridine- organic-chemistry.org

Gould-Jacobs Reaction for 1,8-Naphthyridine Formation

The Gould-Jacobs reaction provides a pathway to 4-hydroxy-1,8-naphthyridine derivatives, which can be further functionalized. This multi-step synthesis begins with the condensation of a 2-aminopyridine (B139424) derivative with an ethoxymethylenemalonic ester. The resulting intermediate undergoes a thermal cyclization to form the 4-hydroxy-1,8-naphthyridine-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the 4-hydroxy-1,8-naphthyridine.

This reaction is particularly useful for creating substituted naphthyridines that may not be readily accessible through other methods. The conditions for the thermal cyclization are often harsh, but the resulting 4-hydroxy group provides a handle for further chemical transformations.

Meth-Cohn Reaction and Related Annulation Strategies

The Meth-Cohn reaction is a versatile method for the synthesis of chloro-substituted heterocyclic compounds. In the context of 1,8-naphthyridines, it involves a Vilsmeier-Haack type cyclization. ekb.eg Specifically, the reaction of an N-(pyridin-2-yl)acetamide with a Vilsmeier reagent (a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) leads to the formation of a 2-chloro-1,8-naphthyridine (B101967) derivative. ekb.egekb.eg

This reaction is particularly valuable as the resulting 2-chloro substituent is a versatile functional group that can be readily displaced by various nucleophiles, providing a key entry point for the synthesis of a wide range of substituted 1,8-naphthyridines, including the target compound 2-(phenylthio)-1,8-naphthyridine.

Doebner Reaction and its Influence on Cyclization Direction

The Doebner reaction, a modification of the Doebner-von Miller reaction, involves the reaction of an aromatic amine, an α,β-unsaturated carbonyl compound (often formed in situ from an aldehyde and pyruvic acid), to produce a quinoline-4-carboxylic acid. When applied to 2-aminopyridines, this reaction can lead to the formation of 1,8-naphthyridine-4-carboxylic acids.

The direction of cyclization in the Doebner reaction is influenced by the electronic nature of the substituents on the 2-aminopyridine ring. The presence of electron-donating groups on the pyridine (B92270) ring can facilitate the desired cyclization to form the 1,8-naphthyridine skeleton.

Targeted Introduction of Thio-substituted Moieties into the Naphthyridine Scaffold

Once the 1,8-naphthyridine core is assembled, the next critical step is the introduction of the phenylthio group at the C-2 position. This is typically achieved through the functionalization of a pre-existing group at this position.

Synthetic Pathways for Phenylthio Group Installation at C-2 of 1,8-Naphthyridine

The most direct and common strategy for introducing a phenylthio group at the C-2 position of the 1,8-naphthyridine ring involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, most commonly a halide.

A key intermediate for this transformation is a 2-halo-1,8-naphthyridine, such as 2-chloro-1,8-naphthyridine, which can be synthesized via the Meth-Cohn reaction as previously described. ekb.egekb.eg The electron-deficient nature of the 1,8-naphthyridine ring system facilitates nucleophilic attack at the C-2 position.

Table 2: Key Intermediates and Reactions for Phenylthio Group Installation

PrecursorReagentProductReaction TypeReference
N-(pyridin-2-yl)acetamidePOCl₃, DMF2-Chloro-1,8-naphthyridine-3-carbaldehydeMeth-Cohn (Vilsmeier-Haack) ekb.egekb.eg
2-Chloro-1,8-naphthyridine-3-carbaldehydeSodium sulfide (B99878), DMF2-Mercapto-1,8-naphthyridine-3-carbaldehydeNucleophilic Aromatic Substitution researchgate.net
2-Chloro-1,8-naphthyridineSodium thiophenoxideThis compound (Plausible)Nucleophilic Aromatic SubstitutionInferred from researchgate.net

An alternative, though less direct, route could involve the conversion of a 2-hydroxy-1,8-naphthyridine (or its tautomer, 1,8-naphthyridin-2(1H)-one) to the corresponding thione, 1,8-naphthyridine-2(1H)-thione. Subsequent S-alkylation or S-arylation of the thione with a suitable phenylating agent could then furnish the target compound.

Furthermore, modern cross-coupling methodologies, such as palladium-catalyzed C-S cross-coupling reactions, represent a powerful tool for the formation of aryl thioether bonds. nih.gov A palladium-catalyzed reaction between a 2-halo-1,8-naphthyridine and thiophenol could also be envisioned as a viable synthetic route to this compound, offering potentially milder conditions and broader substrate scope.

Strategies for Constructing this compound from Precursors

The synthesis of this compound can be envisioned through the strategic reaction of precursors that already contain the 1,8-naphthyridine core. A prominent hypothetical strategy involves the reaction of 2-vinyl-1,8-naphthyridine with thiophenol. This reaction would proceed via a nucleophilic conjugate addition, often referred to as a Michael addition. In this process, the thiophenol, acting as a soft nucleophile, would attack the β-carbon of the vinyl group, which is activated by the electron-withdrawing nature of the naphthyridine ring system. The reaction is typically facilitated by a base, which deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, thereby increasing the reaction rate. The final step involves protonation of the resulting carbanion to yield the this compound product. While specific literature on this exact transformation is not detailed, the synthesis of various substituted 1,8-naphthyridines from precursors like 2-aminonicotinaldehyde is well-established, forming the foundational core upon which such functionalization can be built. organic-chemistry.org

Reaction Kinetics and Thermodynamic Control in Sulfenylation Reactions

In chemical reactions where multiple products can be formed, the principles of kinetic and thermodynamic control are crucial in determining the product distribution. wikipedia.org A reaction is under kinetic control when it is conducted under conditions (typically lower temperatures and shorter reaction times) that favor the fastest-forming product, which corresponds to the pathway with the lowest activation energy. wikipedia.orglibretexts.org Conversely, a reaction under thermodynamic control (typically at higher temperatures or with longer reaction times allowing for equilibrium) favors the most stable product, which may not be the one that forms the fastest. wikipedia.orglibretexts.org

In the context of sulfenylation, such as the addition of thiophenol to an unsaturated system, these principles are highly relevant. The initial product of the addition might be the kinetic product, which could potentially rearrange or equilibrate to a more stable thermodynamic isomer under the reaction conditions. wikipedia.org Factors influencing this outcome include:

Temperature: Lower temperatures generally favor the kinetic product, as there may be insufficient energy to overcome the activation barrier to the thermodynamic product or to reverse the initial reaction. libretexts.org Higher temperatures allow for reversibility, enabling the system to reach equilibrium and form the most stable thermodynamic product. libretexts.org

Solvent: The choice of solvent can influence the stability of transition states and intermediates, thereby affecting the relative rates of competing pathways.

Base: In base-catalyzed reactions, the nature and strength of the base can impact the selectivity. For instance, sterically hindered bases might favor the formation of a kinetic product by accessing the most sterically available position. wikipedia.org

A kinetic analysis of thioether oxidation has shown that reaction rates are highly dependent on the specific oxidant and substrate, underscoring the importance of kinetic studies in understanding sulfur-related reactions. acs.orgnih.gov

Advanced Synthetic Techniques and Green Chemistry Initiatives

Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally benign processes. The synthesis of 1,8-naphthyridine scaffolds has benefited significantly from these advancements.

Metal-Catalyzed Coupling Reactions for 1,8-Naphthyridine Synthesis

Metal catalysis offers powerful and efficient routes to construct and functionalize heterocyclic systems like 1,8-naphthyridine. These methods often proceed with high selectivity and under milder conditions than traditional approaches.

Copper-Catalyzed Reactions: Copper(II) triflate (Cu(OTf)₂) has been identified as an effective catalyst for the annulation of 2-aminonicotinaldehydes with terminal alkynes. kthmcollege.ac.in This reaction proceeds via hydroamination followed by a Friedländer condensation to yield 3-substituted 1,8-naphthyridines. kthmcollege.ac.in Copper catalysts are also employed in the synthesis of related sulfur-containing heterocycles, demonstrating their utility in forming C-S bonds. nih.gov

Iridium-Catalyzed Methods: Iridium catalysts have enabled novel transformations for 1,8-naphthyridine synthesis and functionalization. A water-soluble iridium catalyst facilitates the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol (B22979) with secondary alcohols to produce 1,8-naphthyridines in good yields under aerobic conditions. kthmcollege.ac.in Another iridium-catalyzed transfer hydrogenation strategy allows for the functionalization of pre-existing aryl-1,8-naphthyridines, offering a pathway to complex derivatives without requiring external hydrogen gas. nih.govmdpi.com

Table 1: Selected Metal-Catalyzed Syntheses for the 1,8-Naphthyridine Core
CatalystReactantsProduct TypeKey FeaturesReference
Cu(OTf)₂2-Aminonicotinaldehyde, Terminal Alkyne3-Substituted 1,8-NaphthyridineCatalyzes hydroamination followed by Friedländer condensation. kthmcollege.ac.in
Iridium Complex(2-Aminopyridin-3-yl)methanol, Secondary AlcoholSubstituted 1,8-NaphthyridineDehydrogenative coupling reaction; proceeds in water under air. kthmcollege.ac.in
Iridium ComplexAryl-1,8-naphthyridines, IndolinesFunctionalized Tetrahydro-1,8-naphthyridinesTransfer hydrogenation; high step-economy, no H₂ gas needed. nih.govmdpi.com

Microwave-Assisted Synthesis and Ionic Liquid Mediated Processes

Green chemistry principles are increasingly integrated into synthetic routes to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.injchps.com For the synthesis of 1,8-naphthyridine derivatives, microwave heating has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. jchps.comresearchgate.net This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer side products. rasayanjournal.co.in

Ionic Liquid Mediated Processes: Ionic liquids (ILs) are salts with low melting points that can act as environmentally friendly solvents and catalysts. meddocsonline.org Basic ionic liquids have been successfully used as recyclable catalysts and solvents for the Friedländer synthesis of 1,8-naphthyridines, a key reaction for building the core structure. nih.govnih.gov This approach offers significant advantages, including simple product isolation and the ability to reuse the catalyst multiple times without a significant loss of activity, aligning with the principles of green chemistry. nih.govmdpi.com

Table 2: Green Chemistry Approaches in 1,8-Naphthyridine Synthesis
TechniqueExample ApplicationAdvantagesReference
Microwave-Assisted SynthesisSynthesis of benzo[b] acs.orgnih.govnaphthyridinesGreatly reduced reaction times (minutes vs. hours); improved yields. jchps.com
Ionic Liquid CatalysisFriedländer synthesis of 1,8-naphthyridinesActs as both solvent and catalyst; recyclable; solvent-free conditions. nih.govnih.gov
Aqueous SynthesisFriedländer synthesis using a biocompatible IL catalystUses water as a benign solvent; enables gram-scale synthesis. acs.org

Atom Economy and Sustainability Metrics in this compound Synthesis

A central goal of green chemistry is to design syntheses that are "atom economical," meaning that a maximal number of atoms from the reactants are incorporated into the final product. rsc.org This concept moves beyond simple percentage yield to provide a more accurate measure of a reaction's efficiency and wastefulness. rsc.org

Addition Reactions: The proposed synthesis of this compound from 2-vinyl-1,8-naphthyridine and thiophenol is an addition reaction. Such reactions are inherently 100% atom-economical in theory, as all reactant atoms are incorporated into the desired product with no by-products. rsc.org

Condensation and Substitution Reactions: In contrast, many classical methods for building the naphthyridine ring, such as the Friedländer synthesis, are condensation reactions that generate small molecule by-products like water. nih.gov While often high-yielding, these reactions have a lower atom economy.

Other sustainability metrics provide a broader assessment of a process's environmental impact. The E-Factor (Environmental Factor) quantifies the mass of waste produced per unit of product, with lower values being better. The Reaction Mass Efficiency (RME) calculates the percentage of the mass of reactants that ends up in the product. Highly sustainable protocols, such as some modern iodosulfenylation reactions, have demonstrated excellent green metrics with 100% atom economy and very low E-factors. rsc.org The adoption of aqueous reaction media acs.org and recyclable catalysts nih.gov significantly improves these metrics for 1,8-naphthyridine synthesis.

Derivatization and Functionalization Strategies of this compound

The this compound scaffold possesses multiple sites amenable to further chemical modification, allowing for the generation of a diverse library of analogues.

Oxidation of the Sulfur Atom: The thioether linkage is a key functional handle. It can be readily oxidized under controlled conditions to the corresponding sulfoxide (B87167) and subsequently to the sulfone. nih.gov This transformation significantly alters the electronic properties and steric profile of the substituent, which can be used to fine-tune the molecule's characteristics.

Substitution on the Phenyl Ring: The pendant phenyl group is susceptible to electrophilic aromatic substitution reactions. Functional groups such as nitro (-NO₂), halogen (-Cl, -Br), or acyl groups can be introduced at the ortho, para, or meta positions, depending on the reaction conditions and directing effects.

Modification of the 1,8-Naphthyridine Core:

N-Alkylation: The lone pairs on the nitrogen atoms of the naphthyridine ring can react with electrophiles like alkyl halides, leading to the formation of quaternary naphthyridinium salts. nih.gov

Substitution at other positions: The 1,8-naphthyridine ring can be functionalized at other positions. For example, reactions can be designed to introduce substituents at the C3 or C7 positions, as demonstrated in the synthesis of various biologically active 1,8-naphthyridine derivatives. researchgate.netnih.govnih.gov The inherent reactivity of the naphthyridine system allows for a wide range of synthetic transformations to build molecular complexity. nih.gov

Electrophilic and Nucleophilic Substitutions on the Naphthyridine Ring

The 1,8-naphthyridine ring system, being electron-deficient, is generally more susceptible to nucleophilic substitution, particularly at the 2- and 7-positions, which are activated by the ring nitrogen atoms. The introduction of the phenylthio group is often achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common strategy involves the reaction of a 2-halo-1,8-naphthyridine, such as 2-chloro-1,8-naphthyridine, with a sulfur nucleophile like thiophenol. chemrxiv.orgnih.gov These reactions typically proceed in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethylacetamide (DMAc), at temperatures ranging from room temperature to 100 °C. nih.gov For many electron-deficient heteroarenes, the reaction can occur without the need for an additional electron-withdrawing group to activate the ring. nih.gov

Conversely, electrophilic substitution on the 1,8-naphthyridine ring is less common due to the deactivating effect of the nitrogen atoms. When such reactions do occur, they typically require forcing conditions and the substitution pattern is influenced by the existing substituents. For instance, the nitration of 1,8-naphthyridine derivatives often requires strong acidic conditions. The presence of the phenylthio group at the 2-position would further influence the regioselectivity of electrophilic attack.

A prevalent method for the general synthesis of the 1,8-naphthyridine core itself is the Friedländer annulation. This reaction involves the condensation of a 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group, often catalyzed by an acid or a base. organic-chemistry.orgrsc.orgnih.gov Greener methods for this synthesis have been developed using water as a solvent. rsc.org

Chemical Modifications of the Phenylthio Substituent

Once the this compound scaffold is in hand, the phenylthio substituent offers a handle for further chemical modifications, most notably through oxidation of the sulfur atom. The sulfide can be selectively oxidized to the corresponding sulfoxide or further to the sulfone.

The oxidation to 2-(phenylsulfinyl)-1,8-naphthyridine (a sulfoxide) can be achieved using various oxidizing agents. Mild conditions are often preferred to avoid over-oxidation to the sulfone. For example, treating the sulfide with potassium permanganate (B83412) can yield the sulfonyl derivative. chemrxiv.org

Further oxidation of the sulfide or the sulfoxide leads to the formation of 2-(phenylsulfonyl)-1,8-naphthyridine (a sulfone). This transformation significantly alters the electronic properties of the substituent, making it a strong electron-withdrawing group. This change can, in turn, influence the reactivity of the naphthyridine ring system.

Table 1: Examples of Chemical Modifications of the Phenylthio Substituent

Starting MaterialReagent(s)ProductReaction Type
This compoundPotassium permanganate2-(Phenylsulfonyl)-1,8-naphthyridineOxidation

This table is generated based on general oxidation reactions of sulfides and may not represent a specific documented reaction for this compound.

Synthesis of Bridged and Fused Polycyclic Naphthyridine Systems

The this compound framework serves as a valuable precursor for the synthesis of more complex, polycyclic systems, including bridged and fused naphthyridines. These structures are of significant interest due to their diverse biological activities. nih.gov

One common strategy to construct fused systems is through intramolecular cyclization reactions. For instance, derivatives of this compound can be functionalized to introduce reactive groups that can subsequently undergo cyclization to form an additional ring.

A notable example is the synthesis of thieno[2,3-b] nih.govsemanticscholar.orgnaphthyridine derivatives. While not starting directly from this compound, a related strategy involves the condensation of 2-chloro-3-formylbenzo nih.govsemanticscholar.orgnaphthyridines with thioglycolic acid under microwave irradiation to afford thieno[2,3-b]benzo nih.govsemanticscholar.orgnaphthyridine-2-carboxylic acids. semanticscholar.orgresearchgate.net This highlights a general approach where a functionalized naphthyridine can be used to build a fused thiophene (B33073) ring.

Another important class of fused naphthyridines are the pyrazolo[3,4-b] nih.govsemanticscholar.orgnaphthyridines. Their synthesis can be achieved through various routes, often involving the cyclization of a suitably substituted 1,8-naphthyridine precursor. For example, 2-hydrazino-3-substituted-1,8-naphthyridines can be cyclized to form the pyrazole (B372694) ring. nih.gov

The synthesis of fused 1,5-naphthyridines has been accomplished via intramolecular Povarov type [4+2] cycloaddition reactions. mdpi.com This methodology, while applied to a different naphthyridine isomer, demonstrates the potential of cycloaddition strategies in constructing complex fused systems.

Table 2: Examples of Fused Polycyclic Naphthyridine Systems

Fused SystemGeneral Synthetic ApproachStarting Material Type
Thieno[2,3-b]benzo nih.govsemanticscholar.orgnaphthyridinesCondensation and Cyclization2-Chloro-3-formylbenzo nih.govsemanticscholar.orgnaphthyridines
Pyrazolo[3,4-b] nih.govsemanticscholar.orgnaphthyridinesCyclization of Hydrazine Derivatives2-Hydrazino-3-substituted-1,8-naphthyridines
Fused 1,5-NaphthyridinesIntramolecular Povarov ReactionSubstituted 3-aminopyridines and aldehydes

This table illustrates general strategies for synthesizing fused naphthyridine systems.

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through various NMR experiments, it is possible to map the carbon and proton frameworks and establish connectivity between atoms.

¹H NMR and ¹³C NMR for Assignment of Proton and Carbon Environments

¹H (Proton) and ¹³C (Carbon-13) NMR are the primary techniques for assigning the chemical environments of the hydrogen and carbon atoms within a molecule.

For 2-(Phenylthio)-1,8-naphthyridine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the naphthyridine core and the phenyl ring. The protons on the naphthyridine ring (H3, H4, H5, H6, H7) would typically appear in the aromatic region (δ 7.0-9.0 ppm). The introduction of the electron-donating phenylthio group at the C2-position would cause a characteristic upfield or downfield shift of the adjacent H3 and H4 protons compared to the unsubstituted 1,8-naphthyridine (B1210474). chemicalbook.comnih.gov The five protons of the phenyl group would also resonate in the aromatic region, likely as a complex multiplet.

The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum of this compound would display signals for all 14 carbon atoms. The carbon atom C2, directly attached to the sulfur, would be significantly influenced by the electronegativity and shielding effects of the sulfur atom. The chemical shifts of the other naphthyridine carbons (C3, C4, C4a, C5, C6, C7, C8a) and the phenyl ring carbons would provide a complete map of the carbon skeleton. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Naphthyridine Ring
H3 ~7.0-7.5 ~115-120
H4 ~8.0-8.5 ~136-140
H5 ~8.0-8.5 ~120-125
H6 ~7.2-7.7 ~120-125
H7 ~8.8-9.2 ~152-155
C2 - ~160-165
C4a - ~138-142
C8a - ~155-158
Phenyl Ring
H-ortho ~7.3-7.6 ~130-135
H-meta ~7.2-7.5 ~128-132
H-para ~7.2-7.5 ~125-130
C-ipso - ~130-135

Note: These are estimated values based on general principles and data for related structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons, such as H3-H4, H5-H6, and H6-H7 on the naphthyridine ring, as well as between the ortho, meta, and para protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signal for each protonated carbon by linking the known proton chemical shifts to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) couplings between protons and carbons. This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For instance, HMBC would show correlations from the naphthyridine protons (e.g., H3, H4) to the quaternary carbons (C2, C4a, C8a) and from the phenyl protons to the ipso-carbon, confirming the connectivity across the sulfur atom.

Paramagnetic NMR Spectroscopy for Metal Complexes of Naphthyridines

The 1,8-naphthyridine scaffold is an excellent bidentate ligand, readily forming complexes with various metal ions. When the metal ion is paramagnetic (possessing unpaired electrons), Paramagnetic NMR (pNMR) spectroscopy becomes a powerful tool for probing the structure and electronic properties of the resulting complex.

The presence of a paramagnetic center causes large shifts in the NMR signals (hyperfine shifts) and significant line broadening. These effects, while complicating the spectrum, provide valuable information that is not accessible in diamagnetic systems. The hyperfine shift can be separated into two main components: the contact shift, which results from the delocalization of unpaired electron spin density through the ligand's bonding framework, and the pseudocontact shift, which arises from a through-space dipolar interaction.

By analyzing the pNMR spectra of metal complexes of this compound, researchers could gain insights into:

The geometry of the metal coordination sphere.

The spin distribution across the naphthyridine and phenylthio moieties.

The nature of the metal-ligand bonding.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₄H₁₀N₂S), the expected exact mass is approximately 238.0565 g/mol . nih.govnist.gov

Under electron ionization (EI), the molecule would generate a molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-S bond, leading to fragments corresponding to the phenylthio group ([C₆H₅S]⁺) and the naphthyridine cation ([C₈H₅N₂]⁺).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound, HRMS would be used to confirm the molecular formula C₁₄H₁₀N₂S by matching the experimentally measured exact mass to the theoretically calculated value.

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[C₁₄H₁₀N₂S + H]⁺ 239.0637
[C₁₄H₁₀N₂S + Na]⁺ 261.0457

Note: The table shows the calculated exact masses for the protonated and sodiated molecular ions.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the aromatic C-H and C=C/C=N bonds.

Key expected vibrational bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: Strong absorptions in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings of the naphthyridine and phenyl groups.

C-S stretching: A weaker absorption, typically found in the 600-800 cm⁻¹ range.

Aromatic C-H bending (out-of-plane): Strong bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3050 - 3150
Aromatic C=C/C=N Stretch 1400 - 1650
C-S Stretch 600 - 800
Aromatic C-H Bending 690 - 900

Note: These are general ranges and the exact positions and intensities of the bands would be determined experimentally.

X-ray Crystallography for Precision Solid-State Structure Determination

Single-Crystal X-ray Diffraction Studies of this compound and its Analogues

While a specific single-crystal X-ray diffraction study for this compound is not extensively reported in the reviewed literature, the structural elucidation of its analogues provides significant insights into the anticipated molecular geometry and crystal packing. For instance, single-crystal X-ray diffraction has been successfully employed to determine the structures of various substituted 1,8-naphthyridine derivatives. nih.govresearcher.life

A notable example is the structural analysis of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, where X-ray crystallography confirmed the molecular structure and provided detailed information about the arrangement of the substituents on the naphthyridine core. nih.gov Such studies are fundamental in confirming the outcomes of synthetic procedures and in understanding the spatial orientation of different functional groups.

Furthermore, investigations into 1,8-naphthyridinecarbaldehydes and their methyl-substituted precursors have revealed detailed information about their supramolecular structures in both solvent-free and solvated crystals. researcher.life These studies highlight the power of X-ray diffraction in revealing not just the molecular structure but also the role of solvent molecules in the crystal lattice. The data obtained from these analogues, such as bond lengths, bond angles, and torsion angles, serve as a valuable reference for computational modeling and for predicting the solid-state properties of this compound.

Table 1: Crystallographic Data for a Representative 1,8-Naphthyridine Analogue (ANC-5)

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1234(5)
b (Å)16.5432(8)
c (Å)12.3456(6)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)1945.6(17)
Z4
Note: Data is hypothetical and for illustrative purposes based on typical values for similar organic molecules.

Analysis of Supramolecular Motifs, Hydrogen Bonding, and π-π Stacking Interactions in Crystal Lattices

The solid-state architecture of organic molecules is governed by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions dictate the molecular packing and can significantly influence the material's physical and chemical properties.

Hydrogen Bonding: The 1,8-naphthyridine scaffold contains two nitrogen atoms that can act as hydrogen bond acceptors. In the crystal structures of 1,8-naphthyridine derivatives, hydrogen bonding plays a crucial role in the formation of well-defined supramolecular assemblies. researchgate.netresearchgate.net For instance, in derivatives containing amino groups, N-H···N hydrogen bonds are commonly observed, leading to the formation of dimers or extended chains. researchgate.net The presence of the phenylthio substituent in this compound does not introduce a classical hydrogen bond donor, but the nitrogen atoms of the naphthyridine ring can still participate in hydrogen bonding with co-crystallized solvents or other suitable donors. Studies on related systems have shown the formation of interesting water clusters within the crystal lattice, stabilized by hydrogen bonds to the naphthyridine nitrogens. researcher.life

Advanced Spectroscopic Techniques for Photophysical Characterization

The photophysical properties of a molecule, which describe its interaction with light, are critical for its potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. Advanced spectroscopic techniques provide detailed information about the electronic transitions, excited state dynamics, and emission properties of this compound and its analogues.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The absorption spectra of 1,8-naphthyridine derivatives typically exhibit multiple bands corresponding to π-π* and n-π* transitions. nih.govrsc.org

The introduction of a phenylthio group at the 2-position of the 1,8-naphthyridine ring is expected to influence the electronic transitions. The sulfur atom can participate in conjugation with the aromatic system, leading to a red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted 1,8-naphthyridine. Studies on substituted imidazonaphthyridine derivatives have shown that the position and nature of the substituent significantly affect the absorption maxima. nih.gov The solvent environment can also influence the absorption spectra, although this effect is often less pronounced than for emission spectra.

Table 2: Representative UV-Visible Absorption Data for Substituted 1,8-Naphthyridine Derivatives in Different Solvents

CompoundSolventλmax (nm)
2,7-diphenyl-1,8-naphthyridineCyclohexane280, 345
Dichloromethane282, 348
Acetonitrile281, 347
2-(p-tolyl)-1,8-naphthyridineCyclohexane275, 330
Dichloromethane278, 333
Acetonitrile277, 332
Note: Data is hypothetical and for illustrative purposes based on trends observed for similar compounds.

Fluorescence and Photoluminescence Spectroscopy for Emission Properties

Fluorescence and photoluminescence spectroscopy provide information about the emissive properties of a molecule after it has been excited by the absorption of light. Many 1,8-naphthyridine derivatives are known to be fluorescent, and their emission properties are highly sensitive to their chemical structure and environment. researchgate.netmdpi.com

The fluorescence of this compound would be expected to originate from the decay of the lowest singlet excited state (S1) to the ground state (S0). The emission wavelength and quantum yield are key parameters determined from these studies. The presence of the phenylthio group can enhance intersystem crossing to the triplet state, potentially leading to phosphorescence at longer wavelengths, especially at low temperatures.

The polarity of the solvent often has a significant impact on the fluorescence spectra of 1,8-naphthyridine derivatives, a phenomenon known as solvatochromism. rsc.org In polar solvents, a red-shift in the emission wavelength is commonly observed, indicating a more polar excited state compared to the ground state. This effect is particularly pronounced in derivatives with intramolecular charge transfer (ICT) character.

Table 3: Representative Fluorescence Data for Substituted 1,8-Naphthyridine Derivatives

CompoundSolventλem (nm)Quantum Yield (ΦF)Stokes Shift (cm⁻¹)
2,7-diphenyl-1,8-naphthyridineCyclohexane3900.653200
Dichloromethane4100.504100
Acetonitrile4150.454400
2-(p-tolyl)-1,8-naphthyridineCyclohexane3800.703500
Dichloromethane3950.604200
Acetonitrile4000.554500
Note: Data is hypothetical and for illustrative purposes based on trends observed for similar compounds.

Time-Resolved Absorption Spectroscopy for Investigating Excited State Dynamics and Photochemical Mechanisms (e.g., Photoenolization)

Time-resolved absorption spectroscopy is a powerful technique for studying the dynamics of excited states and the mechanisms of photochemical reactions. researchgate.netbowdoin.edu By using a pump-probe setup with ultrashort laser pulses, it is possible to monitor the formation and decay of transient species, such as excited singlet and triplet states, on timescales ranging from femtoseconds to microseconds. mdpi.com

For a molecule like this compound, time-resolved absorption spectroscopy could be used to investigate several processes. Following photoexcitation, the initially formed excited singlet state can undergo various decay pathways, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. Time-resolved spectroscopy can provide the rate constants for these processes.

Furthermore, this technique is invaluable for studying photochemical reactions. While photoenolization is a specific reaction involving the transfer of a proton to form a transient enol tautomer, and may not be the primary pathway for this compound, other photochemical processes could be investigated. For example, the possibility of photoinduced cleavage of the C-S bond or reactions involving the phenylthio group could be explored. The excited-state dynamics of azanaphthalenes have been shown to involve rapid internal conversion and intersystem crossing, and similar processes would be expected for this compound. hw.ac.uk By identifying the transient absorption spectra of the intermediates, a detailed picture of the photochemical mechanism can be constructed.

Computational Chemistry and Theoretical Investigations of 2 Phenylthio 1,8 Naphthyridine

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to optimize molecular geometries, providing insights into bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

For various 1,8-naphthyridine (B1210474) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311G(d,p), have been successfully used to determine their optimized geometries. This foundational analysis is crucial for understanding the molecule's stability and its subsequent chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap generally suggests higher reactivity and a greater ease of electronic excitation.

In studies of various 1,8-naphthyridine derivatives, the HOMO-LUMO gap has been calculated to understand their electronic transitions. For many of these compounds, the HOMO is distributed over the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. The primary electronic absorption is often characterized as a π → π* transition, originating from the HOMO to the LUMO. This analysis helps explain the molecule's behavior in electronic applications and its potential as a charge transfer material.

Table 1: Representative Frontier Molecular Orbital Energy Data for Naphthyridine Derivatives (Note: This table is illustrative and based on data for related naphthyridine compounds, not specifically 2-(Phenylthio)-1,8-naphthyridine.)

Compound/Derivative HOMO (eV) LUMO (eV) Energy Gap (eV) Method
1,5-Naphthyridine Derivative -5.33 to -6.84 -2.39 to -2.19 ~2.77 - 3.79 DFT B3LYP/6-31G*

Source:

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths that correspond to the observed absorption bands. For different 1,8-naphthyridine derivatives, TD-DFT has been shown to yield results that are in good agreement with experimental data, helping to assign specific electronic transitions.

Similarly, DFT calculations can predict vibrational frequencies (IR and Raman spectra). By comparing calculated spectra with experimental results, researchers can assign specific vibrational modes to functional groups within the molecule. For nuclear magnetic resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the chemical shifts of ¹H and ¹³C nuclei, which is essential for structural elucidation.

DFT is also a key tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a chemical transformation. This provides a molecular-level understanding of how a reaction proceeds. For heterocyclic systems like 1,8-naphthyridines, theoretical studies can predict sites of reactivity, such as susceptibility to nucleophilic or electrophilic attack, by analyzing the distribution of electron density and molecular electrostatic potential (MEP).

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Adsorption Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for investigating intermolecular interactions, such as how a molecule like this compound might interact with other molecules, solvents, or surfaces.

MD simulations can model the adsorption of molecules onto a surface, providing insights into the binding orientation, interaction energy, and stability of the adsorbed layer. This is relevant for applications in materials science, such as in the development of sensors or coatings. The simulations can reveal the role of non-covalent interactions, like van der Waals forces and hydrogen bonds, in the binding process. For newly synthesized 1,8-naphthyridine derivatives, MD simulations have been used to study their binding stability within biological targets, such as receptors or enzymes.

Quantum Chemical Studies on Structural Features and Electronic Properties

These studies can also calculate various molecular properties, including dipole moment, polarizability, and hyperpolarizability, which are important for understanding a molecule's response to an external electric field and its potential use in nonlinear optics (NLO). For related naphthyridine systems, quantum chemical calculations have been essential in correlating their structural features with observed electronic and optical properties.

In Silico Approaches to Molecular Recognition and Interfacial Phenomena

In silico methods are crucial for studying how molecules recognize and bind to each other. Molecular docking is a prominent example, used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This is widely applied in drug discovery to screen for potential drug candidates by modeling their interaction with a specific protein target.

For 1,8-naphthyridine derivatives, molecular recognition studies have explored their ability to form host-guest complexes, often stabilized by hydrogen bonds. Computational approaches can calculate the binding energies of these complexes, helping to explain the selectivity of a host molecule for a particular guest. These methods are also applied to understand interfacial phenomena, such as how these molecules orient themselves at the interface between two different phases (e.g., liquid-liquid or liquid-solid), which is governed by intermolecular forces.

Molecular Docking Simulations for Understanding Ligand-Protein Interactions at the Molecular Level (e.g., Enzyme Active Sites)

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in drug discovery for elucidating the binding mode and affinity of a compound within the active site of an enzyme or a receptor. For this compound, molecular docking simulations could be employed to predict its interaction with various biological targets.

The 1,8-naphthyridine scaffold is known for its versatile biological activities, and derivatives have been studied for their potential as inhibitors of various enzymes. nih.gov For instance, molecular docking studies on other 1,8-naphthyridine derivatives have revealed key interactions with the active sites of enzymes like protein kinases and topoisomerase II. researchgate.net In a hypothetical docking study of this compound, the molecule would be positioned within the binding pocket of a target protein, and its conformational flexibility would be explored to find the most stable binding pose.

The phenylthio substituent at the 2-position of the 1,8-naphthyridine core would be expected to play a significant role in these interactions. The sulfur atom could participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, with the amino acid residues of the enzyme's active site. The phenyl group, being hydrophobic, would likely engage in pi-pi stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket.

The binding affinity is typically estimated using a scoring function, which calculates a value, often expressed in kcal/mol, to rank different binding poses. A lower binding energy generally indicates a more stable and favorable interaction. The results of such simulations could provide valuable insights into the potential inhibitory activity of this compound against specific enzymes and guide the rational design of more potent analogs.

Below is a hypothetical data table illustrating the kind of results that could be generated from a molecular docking study of this compound with a hypothetical protein kinase.

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase XThis compound-8.5MET101, LEU152Hydrophobic
Protein Kinase XThis compoundTYR88Pi-Pi Stacking
Protein Kinase XThis compoundLYS33Hydrogen Bond (with N of naphthyridine)

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. This analysis is based on the electron distribution of a molecule and provides a graphical representation of its shape and the nature of its interactions with neighboring molecules.

For this compound, a Hirshfeld surface analysis would be invaluable for understanding its crystal packing and the types of non-covalent interactions that stabilize its solid-state structure. The analysis generates a three-dimensional surface around the molecule, which can be color-coded to represent different properties, such as the normalized contact distance (dnorm). Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions.

Furthermore, the Hirshfeld surface can be deconstructed into two-dimensional "fingerprint plots," which provide a quantitative summary of the different types of intermolecular contacts. For this compound, it would be anticipated that the fingerprint plot would reveal significant contributions from H···H, C···H, and N···H contacts, which are common in organic molecules. The presence of the sulfur atom and the aromatic rings would likely lead to specific S···H and C···C (pi-pi stacking) interactions, which would be visible as distinct features in the fingerprint plot.

The following table illustrates the potential contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar heterocyclic compounds.

Interaction TypePercentage Contribution
H···H~40-50%
C···H/H···C~15-25%
N···H/H···N~5-10%
S···H/H···S~3-8%
C···C~2-5%

Development of Steric and Electronic Descriptors for Ligand Design

The development of steric and electronic descriptors is a cornerstone of quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net These descriptors quantify various aspects of a molecule's size, shape, and electronic properties, which are crucial for its interaction with a biological target.

For this compound, a range of steric and electronic descriptors could be calculated using computational methods. These descriptors would be essential for building predictive QSAR models to guide the design of new derivatives with improved activity.

Steric Descriptors: These parameters describe the size and shape of the molecule. For this compound, important steric descriptors would include:

Molecular Volume and Surface Area: These provide a general measure of the molecule's size.

Sterimol Parameters (L, B1, B5): These describe the length and width of the substituents, in this case, the phenylthio group.

Ovality: This descriptor quantifies the deviation of the molecular shape from a perfect sphere.

Electronic Descriptors: These parameters describe the electronic properties of the molecule, which govern its ability to participate in electrostatic and orbital interactions. Key electronic descriptors for this compound would include:

Partial Atomic Charges: These describe the distribution of charge across the atoms of the molecule and can highlight potential sites for electrostatic interactions.

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

A hypothetical table of calculated descriptors for this compound is presented below.

Descriptor TypeDescriptor NameHypothetical Value
StericMolecular Volume~200-250 ų
StericMolecular Surface Area~250-300 Ų
ElectronicDipole Moment~2-4 Debye
ElectronicHOMO Energy~ -6.0 to -7.0 eV
ElectronicLUMO Energy~ -1.0 to -2.0 eV
ElectronicHOMO-LUMO Gap~ 4.0 to 5.0 eV

By systematically modifying the structure of this compound (e.g., by introducing substituents on the phenyl ring or the naphthyridine core) and calculating these descriptors for each new analog, it would be possible to establish a QSAR model. Such a model could predict the biological activity of novel compounds before their synthesis, thereby accelerating the drug discovery process.

Applications and Research Directions of 2 Phenylthio 1,8 Naphthyridine and Its Derivatives in Chemical Science

Coordination Chemistry and Advanced Ligand Development

The inherent ability of the 1,8-naphthyridine (B1210474) moiety to coordinate with multiple metal centers has driven extensive research into its use for developing sophisticated ligands. These ligands are crucial for creating multimetallic complexes that can exhibit cooperative effects, leading to novel reactivity and catalytic capabilities. anu.edu.auescholarship.org

Design and Synthesis of 2-(Phenylthio)-1,8-naphthyridine as a Binucleating or Multidentate Ligand

The design of binucleating ligands based on the 1,8-naphthyridine scaffold is centered on the syn-disposition of the two nitrogen lone pairs, which provides an ideal geometry for bridging two metal ions. researchgate.netnih.gov This structural feature allows for the creation of stable dimetallic complexes with controlled metal-metal distances and geometries. researchgate.net The introduction of substituents at the 2- and 7-positions of the naphthyridine ring is a common strategy to modify the ligand's denticity, steric, and electronic profile, thereby tuning the properties of the resulting metal complexes. anu.edu.au

The synthesis of such ligands often involves multi-step procedures. For instance, a general approach to creating functionalized 1,8-naphthyridine ligands starts with precursors like 2,7-bis(chloromethyl)-1,8-naphthyridine, which can then undergo further reactions to introduce desired coordinating groups. nih.gov A novel scaffold, 2,7-bis(2-fluorophenyl)-1,8-naphthyridine, was synthesized using Suzuki cross-coupling methods, highlighting a versatile route to new potential binucleating ligands. escholarship.org While specific synthesis routes for this compound as a binucleating ligand are not detailed in the provided results, the synthesis of related derivatives provides a template. For example, palladium-catalyzed amination reactions are used to introduce amino substituents onto chloro-1,5-naphthyridines, a strategy that could be adapted for thioether linkages. nih.gov The synthesis of various multidentate dinucleating ligands based on 1,8-naphthyridine confirms that the core moiety serves effectively as a bridging unit to link two metal centers. researchgate.net

Metal Complexation Studies: Synthesis, Characterization, and Electronic Properties of Metal-Naphthyridine Complexes

The 1,8-naphthyridine framework and its derivatives form stable complexes with a variety of transition metals, including ruthenium, palladium, copper, and manganese. rsc.organu.edu.aursc.orgaau.dk The synthesis of these complexes typically involves reacting the ligand with a suitable metal precursor in an appropriate solvent. aau.dknih.gov

For example, the reaction of 1,8-naphthyridine (napy) with tetrakis(acetonitrile)palladium(II) tetrafluoroborate (B81430) yields a tetracationic paddlewheel-dipalladium complex, [Pd₂(μ-napy)₄][BF₄]₄. aau.dk Similarly, bimetallic copper(I) complexes have been synthesized using hexadentate naphthyridine-based macrocyclic ligands. nih.gov The synthesis of ruthenium carbonyl complexes with 2-phenyl-1,8-naphthyridine (B10842077) derivatives has also been reported, where the naphthyridine moiety can act as either a monodentate or a chelating ligand depending on the reaction conditions.

Characterization of these metal complexes is achieved through a combination of analytical techniques. Single-crystal X-ray diffraction is invaluable for determining the solid-state structure, confirming coordination modes, and measuring key parameters like metal-metal and metal-ligand bond distances. anu.edu.aunih.govaau.dk Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy provide further insights into the structure and electronic properties of the complexes in solution. nih.govresearchgate.net

Table 1: Examples of Metal Complexes with 1,8-Naphthyridine-Based Ligands

Complex Metal Center(s) Ligand Type Key Structural Feature Ref.
[Pd₂(μ-napy)₄][BF₄]₄ Pd(II) Bridging 1,8-naphthyridine Paddlewheel structure with a short Pd-Pd distance aau.dk
[Cu₂(BPMAN)(μ-OH)]³⁺ Cu(II) Dinucleating bis-TPA ligand Hydroxo-bridged dicopper core researchgate.net
[Mn₂(MeL)₂] Mn(0) 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine Helicate complex with weak antiferromagnetic coupling anu.edu.au
[{Pd₂(NHC-NP)₂Cl₂}(PF₆)] Pd(II) 2,7-bis(mesitylimidazolylidenyl)naphthyridine 20-membered dinuclear metallacycle rsc.org
[Cu₂(CO)₂(tBuN6)][B(ArF)₄]₂ Cu(I) Naphthyridinaphane macrocycle Syn,syn bis(carbonyl) dicopper(I) species nih.gov

Role of this compound Complexes in Catalysis and Organometallic Transformations

Metal complexes derived from 1,8-naphthyridine ligands have shown significant promise in homogeneous catalysis. The ability to support bimetallic cores is of particular interest, as metal-metal cooperativity can enable challenging chemical transformations. anu.edu.au

Ruthenium complexes containing 1,8-naphthyridine derivatives have been studied for their catalytic activity in oxidation reactions, including the oxidation of alcohols and the epoxidation of trans-stilbene. rsc.org Ruthenium carbonyl complexes with 2-phenyl-1,8-naphthyridine have demonstrated moderate activity as catalysts in the hydroformylation of styrene.

Palladium complexes featuring 1,8-naphthyridine-functionalized N-heterocyclic carbene (NHC) ligands have been successfully employed in cross-coupling reactions. rsc.org For example, a dipalladium complex, [{Pd₂(NHC-NP)₂Cl₂}(PF₆)], was found to be an active catalyst for the Kumada-Corriu coupling of aryl bromides with cyclohexylmagnesium bromide. rsc.org This highlights how the unique structure of the dinuclear complex influences its catalytic selectivity compared to related mononuclear complexes. rsc.org The development of bimetallic transition metal complexes is largely inspired by their potential applications in catalysis, with 2,7-substituted-1,8-naphthyridine ligands being popular choices due to their ability to encourage metal-metal interactions. anu.edu.au

Advanced Materials Science Applications

The unique photophysical and electronic properties of 1,8-naphthyridine derivatives make them attractive building blocks for advanced functional materials. Their rigid, planar structure combined with tunable electronic levels allows for their incorporation into luminescent materials and optoelectronic devices.

Development of Luminescent Materials and Fluorophores Based on this compound

Derivatives of 1,8-naphthyridine are being explored as novel fluorophores for various applications. By modifying the core structure, for example through Knoevenagel condensation reactions, it is possible to create dyes with tailored optical properties. rsc.org Four such derivatives showed maximal absorption bands between 375–447 nm and emission peaks from 495–605 nm. rsc.org A key feature of these dyes is their sensitivity to the polarity of their environment; as the polarity of the solvent system increases, their fluorescence emission shifts to longer wavelengths and the intensity decreases. rsc.org This solvatochromic behavior makes them potentially useful as fluorescent probes. rsc.org

The introduction of different substituents allows for the tuning of emission color. For instance, benzothiazole (B30560) derivatives, which share structural similarities with phenylthio-substituted compounds, can exhibit emissions ranging from blue-violet to green and orange in aggregated states, making them suitable for creating white-light emitting materials. researchgate.net Modifications to luminescent radicals through the introduction of phenyl groups can lead to rare blueshifted emissions and significantly enhanced photoluminescence quantum yields (PLQYs), with values reaching up to 21% for certain derivatives. nih.gov The steric hindrance provided by these groups can inhibit molecular rotation and vibration, reducing non-radiative decay pathways and boosting luminescence efficiency. nih.gov Metal complexes of these ligands can also exhibit interesting photoluminescence properties; an indium(III) complex of 2-acetylpyridine (B122185) N(4)-phenylthiosemicarbazone, for example, shows excellent photoluminescence. rsc.org

Table 2: Photophysical Properties of Selected 1,8-Naphthyridine-Based Dyes

Dye/Compound Solvent/State Absorption Max (nm) Emission Max (nm) Key Feature Ref.
Naphthyridine Derivative 1a Dioxane/H₂O 375-447 495-605 Polarity-sensitive fluorescence rsc.org
Mes₂CzBTM Radical - - Blueshifted PLQY of 21% nih.gov
BPO-doped PMMA film Solid film ~365 (excitation) 425 (blue-violet) Component for white-light emission researchgate.net
BHPO1-doped PMMA film Solid film ~365 (excitation) Green Component for white-light emission researchgate.net
BHPO2-doped PMMA film Solid film ~365 (excitation) Orange Component for white-light emission researchgate.net

Integration into Optoelectronic Devices (e.g., Light-Emitting Diodes, Dye-Sensitized Solar Cells)

The distinctive electronic structures of 1,8-naphthyridine derivatives and their metal complexes have led to their application in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.gov

For OLEDs, the unique properties of organic radicals derived from structures like (N-carbazolyl)bis(2,4,6-trichlorophenyl)-methyl (CzBTM) are being harnessed. nih.gov Furthermore, 4,8-substituted 1,5-naphthyridines have been synthesized and shown to possess estimated electron affinities (2.38-2.72 eV) and ionization potentials (4.85-5.04 eV) that make them suitable as electron-transport and hole-transport materials, respectively, which are crucial components in OLED device architecture. researchgate.net These materials typically emit blue fluorescence, a key color for display and lighting applications. researchgate.net

Table 3: Performance of a DSSC with a Phenothiazine-Based Sensitizer (P2)

Parameter Value Unit
Short-Circuit Photocurrent Density (Jsc) 10.84 mA cm⁻²
Open-Circuit Photovoltage (Voc) 592 mV
Fill Factor (ff) 0.69 -
Overall Conversion Efficiency (η) 4.41 %
Max. Incident Photon-to-Current Conversion Efficiency (IPCE) 84.9 %

Data from references rsc.orgresearchgate.net

Research into Molecular Sensors and Probes Utilizing this compound

The development of molecular sensors and probes is a cornerstone of modern analytical chemistry, and 1,8-naphthyridine derivatives have emerged as promising candidates for the creation of new fluorescent probes. mdpi.comrsc.org The inherent fluorescence of the 1,8-naphthyridine core can be modulated by the introduction of various substituents, leading to compounds with tailored photophysical properties. nih.gov The incorporation of a phenylthio group at the 2-position of the 1,8-naphthyridine ring is a particularly interesting strategy in the design of new molecular sensors.

Aromatic thioethers themselves have been shown to possess unique luminescence properties, including both fluorescence and phosphorescence. nih.gov The sulfur atom in the phenylthio group can influence the electronic properties of the naphthyridine ring system, potentially leading to changes in the absorption and emission spectra upon interaction with analytes. This makes this compound and its derivatives attractive candidates for the development of sensors for a variety of species, including metal ions and small molecules. Research in this area is focused on exploiting the interplay between the naphthyridine scaffold and the phenylthio substituent to create highly sensitive and selective probes.

Table 1: Examples of 1,8-Naphthyridine Derivatives as Fluorescent Probes

DerivativeAnalyteSensing MechanismReference
Ethynyl-linked benzofuran-naphthyridineOrganic NanoparticlesFormation of fluorescent organic nanoparticles (FONs) with enhanced fluorescence nih.gov
2,7-Dialkylamino-4-methyl- ijcsi.proroutledge.com-naphthyridinesDNAInteraction with guanine (B1146940) and guanine-cytosine base pairs mdpi.com
Organelle-targeted 1,8-naphthyridine derivativesPolarityShift in fluorescence emission with increasing system polarity rsc.org

Mechanistic Studies of this compound as a Corrosion Inhibitor for Materials Protection

The prevention of corrosion is a critical challenge in many industries, and the use of organic inhibitors is a well-established strategy for protecting metallic materials. Nitrogen-containing heterocyclic compounds have long been recognized for their effectiveness as corrosion inhibitors, due to their ability to adsorb onto metal surfaces and form a protective barrier. ijcsi.proaspur.rsresearchgate.netresearchgate.net The 1,8-naphthyridine ring system, with its two nitrogen atoms, is a prime candidate for this application.

Furthermore, organosulfur compounds are also known to be potent corrosion inhibitors, with the sulfur atom acting as an active center for adsorption onto the metal surface. onepetro.orgresearchgate.nettandfonline.com The presence of a phenylthio group in this compound therefore introduces a second potential anchoring point for the molecule on a metal surface. The synergistic effect of both the nitrogen atoms of the naphthyridine ring and the sulfur atom of the phenylthio group is expected to lead to strong adsorption and the formation of a robust protective film.

Mechanistic studies in this area focus on understanding the mode of adsorption of this compound on different metal surfaces. The process can involve both physisorption, through electrostatic interactions, and chemisorption, through the formation of coordinate bonds between the nitrogen and sulfur atoms and the metal. scielo.br The combination of a nitrogen heterocycle and a thioether in a single molecule suggests that this compound could be a highly effective, mixed-type corrosion inhibitor. scielo.br

Table 2: Key Features of Heterocyclic Corrosion Inhibitors

Compound ClassKey HeteroatomsMechanism of ActionReference
Nitrogen-containing heterocyclesNitrogenAdsorption on metal surface, forming a protective barrier ijcsi.proresearchgate.net
Organosulfur compoundsSulfurAdsorption on metal surface via the sulfur atom onepetro.orgtandfonline.com
Compounds with N and S atomsNitrogen, SulfurSynergistic adsorption leading to enhanced inhibition researchgate.net

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry, the chemistry beyond the molecule, is a field dedicated to the study of systems held together by non-covalent interactions. The design and synthesis of molecules that can self-assemble into complex, functional architectures is a major goal of this field. The rigid and planar structure of the 1,8-naphthyridine core, combined with its hydrogen bonding capabilities, makes it an excellent building block for supramolecular chemistry.

Host-guest chemistry is a central theme in supramolecular science, involving the design of host molecules that can selectively bind to guest molecules or ions. The 1,8-naphthyridine scaffold has been successfully incorporated into molecular clips and tweezers, which are able to encapsulate guest species within a defined cavity. The introduction of a phenylthio group at the 2-position of the naphthyridine ring can influence the size, shape, and electronic properties of the cavity, thus altering the binding selectivity of the host molecule.

The phenylthio group can introduce steric bulk, which can be used to control the geometry of the host-guest complex. Furthermore, the aromatic ring of the phenylthio group can participate in π-π stacking interactions with guest molecules, providing an additional driving force for binding. The design of novel host-guest systems and molecular tweezers based on this compound is an active area of research, with potential applications in sensing, catalysis, and drug delivery.

The stability and structure of supramolecular assemblies are determined by a delicate balance of non-covalent interactions. A thorough understanding of these interactions is therefore crucial for the rational design of new functional materials. In supramolecular architectures based on this compound, a variety of non-covalent interactions can be expected to play a role.

The incorporation of redox-active components into supramolecular assemblies can lead to materials with interesting electronic and optical properties. Both the 1,8-naphthyridine ring system and the phenylthio group can be redox-active, making this compound a promising ligand for the construction of redox-active supramolecular arrays.

The naphthyridine ring can undergo both oxidation and reduction, and its redox potential can be tuned by the introduction of substituents. The phenylthio group can also be oxidized, for example, to a sulfoxide (B87167) or a sulfone. libretexts.org The ability to switch between different oxidation states can be used to control the properties of the supramolecular assembly, such as its color, fluorescence, or conductivity. Research in this area is focused on the synthesis of metal complexes and organic assemblies of this compound and the investigation of their redox properties. nih.gov

Investigation of Molecular Mechanisms in Biological Systems

1,8-Naphthyridine derivatives have a long history of use in medicinal chemistry, with a wide range of biological activities having been reported, including antimicrobial, antiviral, and anticancer effects. nih.govnih.govmdpi.com The investigation of the molecular mechanisms by which these compounds exert their biological effects is a key area of research, as it can lead to the development of new and more effective therapeutic agents.

The introduction of a phenylthio group at the 2-position of the 1,8-naphthyridine ring can significantly influence the biological activity of the molecule. The phenylthio group can affect the lipophilicity of the compound, its ability to cross cell membranes, and its binding affinity for biological targets. Molecular docking studies are a powerful tool for investigating the potential interactions of this compound derivatives with biological macromolecules, such as proteins and nucleic acids. researchgate.netnih.gov

These studies can help to identify potential binding sites and to predict the binding affinity of the compound. For example, the planar 1,8-naphthyridine ring system is known to intercalate into DNA, and the phenylthio group could further stabilize this interaction through specific contacts with the DNA bases. By combining computational studies with experimental biological assays, it is possible to gain a detailed understanding of the molecular mechanisms underlying the biological activity of this compound and its derivatives.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Topoisomerase II, DNA Gyrase) by 1,8-Naphthyridine Derivatives

Derivatives of 1,8-naphthyridine have been identified as potent inhibitors of type II topoisomerases, which include enzymes like DNA gyrase and topoisomerase II. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. The mechanism of inhibition often involves the stabilization of a covalent enzyme-DNA complex, which leads to DNA strand breaks and ultimately triggers programmed cell death, or apoptosis. nih.gov

Topoisomerase II Inhibition: Several studies have highlighted the ability of 1,8-naphthyridine derivatives to inhibit topoisomerase II. nih.govnih.gov For instance, a series of 1,8-naphthyridine derivatives conjugated at the N1 position with various substituted phenyl rings were designed as potential topoisomerase II inhibitors. nih.gov Molecular docking studies suggest that these compounds can fit into the etoposide (B1684455) binding pocket of topoisomerase IIβ, acting as "poisons" that stabilize the enzyme-DNA cleavage complex. nih.govnih.gov The cytotoxic effects of some 1,8-naphthyridine derivatives, such as vosaroxin, are attributed to this mechanism of topoisomerase II poisoning combined with DNA intercalation. researchgate.net Research has also demonstrated that certain derivatives can induce cell cycle arrest, further supporting their role as topoisomerase II inhibitors. nih.govnih.gov

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase found in bacteria, is a well-established target for antibacterial agents. acs.org The structural similarities between 1,8-naphthyridine derivatives and quinolone antibiotics, which are known DNA gyrase inhibitors, have prompted research into their antibacterial mechanisms. nih.gov In silico and in vitro studies have confirmed that 1,8-naphthyridine derivatives can inhibit DNA gyrase, leading to bacterial cell death by disrupting DNA replication and repair. nih.govnih.gov For example, a series of 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govnih.govnaphthyridine-3-carboxylic acid derivatives were synthesized and shown to be potent inhibitors of E. coli DNA gyrase. nih.gov Docking studies have revealed strong interactions between these compounds and the DNA gyrase enzyme. nih.gov

Studies on Protein Kinase Inhibition at a Molecular Level

The 1,8-naphthyridine scaffold has been recognized for its potential in developing protein kinase inhibitors. nih.gov Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Comprehensive protein kinase inhibition analysis is a direct method to identify the functional drivers of cancer cell proliferation. magtech.com.cn While specific studies focusing solely on the molecular mechanism of this compound are limited, research on related derivatives provides insight into their potential as kinase inhibitors. The general approach involves designing molecules that can bind to the ATP-binding site of a target kinase, thereby blocking its activity. The exploration of 1,8-naphthyridine derivatives as inhibitors for various kinases, including EGFR, is an active area of research. nih.gov

Research into Modulation of Bacterial Resistance Mechanisms (e.g., Efflux Pump Inhibition)

A significant challenge in antibacterial therapy is the emergence of drug resistance. One of the primary mechanisms of resistance is the overexpression of efflux pumps, which are transmembrane proteins that expel toxic compounds, including antibiotics, from the bacterial cell. nih.gov Derivatives of 1,8-naphthyridine have shown promise not only as direct antibacterial agents but also as inhibitors of these efflux pumps. nih.govnih.gov

By inhibiting efflux pumps, these compounds can restore the efficacy of existing antibiotics. For example, 1,8-naphthyridine derivatives have been reported to inhibit the NorA and MepA efflux pumps in Staphylococcus aureus, which are responsible for the efflux of fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin. nih.gov Studies have also demonstrated that certain 1,8-naphthyridine sulfonamides can inhibit the Tet(K) and MsrA efflux pumps in multidrug-resistant S. aureus strains. nih.gov Furthermore, research has indicated that these compounds can act as inhibitors of QacA/B and QacC efflux pumps in S. aureus. mdpi.comresearchgate.net This dual action of direct antibacterial activity and efflux pump inhibition makes 1,8-naphthyridine derivatives attractive candidates for combating multidrug-resistant bacterial infections. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Correlating Structural Modifications of this compound Analogues with Specific Research-Relevant Activities

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 1,8-naphthyridine derivatives, SAR studies have been crucial in identifying key structural features necessary for their various biological effects. nih.govnih.govresearchgate.net

In the context of antibacterial activity, modifications at the C3 and C7 positions of the 1,8-naphthyridine ring have been shown to be important. For instance, the presence of an aminopyrrolidine group at C7 and a carboxyl group at C3 are often associated with potent cytotoxicity. nih.gov In a series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, one compound, ANA-12, demonstrated significant anti-tuberculosis activity. rsc.org

For anticancer applications, SAR studies on 2-phenyl-7-methyl-1,8-naphthyridine derivatives revealed that substitutions at the C3 position with different heterocyclic rings significantly impacted their cytotoxic activity against the MCF7 human breast cancer cell line. researchgate.net Another study on naphthyridine derivatives showed that replacing an ethyl carboxylate moiety at C3 with a nitrile group enhanced anticancer potential. mdpi.com

The tables below summarize some of the reported SAR findings for 1,8-naphthyridine derivatives.

Table 1: SAR of 1,8-Naphthyridine Derivatives as Anticancer Agents

Base Scaffold Modification Observed Activity Reference
2,7-di(piperazin-1-yl)-4-phenyl-1,8-naphthyridine Core structure Potent anti-proliferative activity on carcinoma cells. nih.gov
2-Phenyl-7-methyl-1,8-naphthyridine Various substituents at C3 Certain derivatives showed better activity than the standard drug staurosporine (B1682477) against MCF7 cells. researchgate.net
Naphthyridine hybrids Replacement of ethyl carboxylate at C3 with nitrile Markedly enhanced anticancer potential. mdpi.com
2-phenyl-1,8-naphthyridine Naphthyridinyl pyridine (B92270) derivatives Significant cytotoxic activity against HepG2 carcinoma cells. ekb.eg

Table 2: SAR of 1,8-Naphthyridine Derivatives as Antibacterial Agents

Base Scaffold Modification Observed Activity Reference
1,8-Naphthyridine-3-carbonitrile ANA-12 derivative Prominent anti-tuberculosis activity. rsc.org
1,8-Naphthyridine Hydrazono and azo derivatives with a 4-chlorophenyl ring Most active against various bacteria and fungi. mdpi.com
1,8-Naphthyridine-3-thiosemicarbazides Derivatives 44a-b and 45a-b Highest activity against S. aureus. mdpi.com

Establishing Design Principles for Optimized Chemical Probes and Ligands

The insights gained from SAR studies are instrumental in establishing design principles for creating more potent and selective chemical probes and ligands. nih.govresearchgate.net For the 1,8-naphthyridine scaffold, several key principles have emerged.

One major principle is the strategic placement of substituents to enhance target binding and biological activity. For example, SAR has shown that modifying the 3rd position of the 1,8-naphthyridine nucleus with various secondary amines can improve binding efficiency and potency towards the Adenosine A2A receptor. nih.gov

Another design principle involves molecular hybridization, where pharmacophoric fragments from different bioactive molecules are combined to create a new hybrid compound with potentially enhanced activity. This approach has been used to design 1,8-naphthyridine-3-carbonitrile derivatives with anti-mycobacterial properties. rsc.org

Furthermore, understanding the role of specific functional groups is critical. For instance, in quinoline (B57606) and naphthyridine derivatives, a cyano group at C3 and alkoxy groups at C7 in the quinoline ring, and an aminopyrrolidine functionality at C7 and a carboxy group at C3 in the 1,8-naphthyridine ring are crucial for cytotoxicity. nih.gov

In silico methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are increasingly being used to guide the rational design of new derivatives. rsc.org These computational tools help in predicting the binding modes of ligands to their target proteins and assessing their drug-like properties, thereby streamlining the design and synthesis process. researchgate.netrsc.org

By combining the knowledge from SAR studies with modern computational techniques, researchers can develop optimized 1,8-naphthyridine-based compounds for a wide range of applications in chemical biology and drug discovery.

Future Research Perspectives and Emerging Directions

Development of Next-Generation Sustainable Synthetic Methodologies for Naphthyridine Derivatives

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on efficiency, safety, and environmental stewardship. For naphthyridine derivatives, research is pivoting away from harsh reaction conditions, organic solvents, and expensive metal catalysts toward more sustainable alternatives. mdpi.com

Future methodologies are expected to prioritize:

Aqueous Synthesis: Utilizing water as a solvent is a primary goal for green synthesis. mdpi.com The Friedländer reaction, a key method for producing 1,8-naphthyridines, has been successfully performed in water, sometimes facilitated by biocompatible ionic liquids as catalysts. mdpi.com Future work will likely adapt these aqueous methods for the synthesis of thio-substituted naphthyridines, overcoming the solubility challenges of organic reactants. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation offers significant enhancements in reaction rates and product yields, aligning with the efficiency goals of green chemistry. acs.org This technique has been successfully applied to the synthesis of various naphthyridine isomers, suggesting its potential for the rapid and efficient production of 2-(phenylthio)-1,8-naphthyridine and its derivatives under eco-friendly conditions. acs.orgmdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that generate complex molecules like 1,8-naphthyridines in a single step from multiple starting materials. organic-chemistry.orgkthmcollege.ac.in Developing MCRs that incorporate sulfur-containing reactants will provide a direct and atom-economical route to thio-substituted naphthyridines.

Biocatalysis and Bio-inspired Catalysts: The use of enzymes or whole-cell systems as biocatalysts presents a highly selective and environmentally benign synthetic route. rsc.org For instance, monooxygenase enzymes expressed in Escherichia coli have been used for the N-oxidation of 1,5-naphthyridines. rsc.org Future research could explore enzymes capable of catalyzing C-S bond formation on the naphthyridine core. Furthermore, the development of synthetic catalysts inspired by natural processes continues to be a promising direction.

The following table summarizes emerging sustainable synthetic strategies applicable to naphthyridine derivatives.

Table 1: Comparison of Sustainable Synthetic Methodologies for Naphthyridines

Methodology Key Advantages Potential Challenges Relevant Findings
Aqueous Synthesis Environmentally benign, cost-effective, safe mdpi.com Reactant solubility mdpi.com Gram-scale synthesis of 1,8-naphthyridines in water using an ionic liquid catalyst has been demonstrated. mdpi.com
Microwave-Assisted Synthesis Rapid reaction rates, higher yields, clean reactions acs.orgmdpi.com Requires specialized equipment An eco-sustainable microwave-promoted method has been developed for 2,6-naphthyridines. mdpi.com
Multicomponent Reactions High atom economy, operational simplicity, generates molecular diversity organic-chemistry.orgkthmcollege.ac.in Optimization of reaction conditions can be complex A single-step, three-component condensation reaction at room temperature has been used for 1,8-naphthyridine (B1210474) synthesis. organic-chemistry.org
Biocatalysis High chemo- and regioselectivity, mild reaction conditions rsc.org Enzyme stability and availability Whole-cell bioconversions with E. coli have been used for the selective N-oxidation of 1,5-naphthyridines. rsc.org

| Electrochemistry | Avoids chemical oxidants/reductants, high selectivity researchgate.net | Requires specific electrochemical setup | Electrochemical methods provide access to N-hydroxy heterocycles, an innovative motif for drug discovery. researchgate.net |

Exploration of Novel Application Domains for Thio-substituted Naphthyridines in Advanced Materials and Catalysis

The distinct electronic properties of the 1,8-naphthyridine ring system, coupled with the presence of a sulfur linkage, open up promising avenues in materials science and catalysis. kthmcollege.ac.in

Advanced Materials: The 1,8-naphthyridine scaffold is a component in materials for organic light-emitting diodes (OLEDs) due to its high thermal stability and electron-transport capabilities. rsc.orgresearchgate.netrsc.org Research has demonstrated that naphthyridine-based oligomers and iridium(III) complexes can function as highly efficient emitters, producing a range of colors from blue to red. researchgate.netnih.gov The introduction of a thioether group, such as in this compound, could further tune the electronic and photophysical properties of these materials. The sulfur atom can modulate the HOMO-LUMO gap, influence intermolecular interactions (π-π stacking), and enhance properties like thermally activated delayed fluorescence (TADF), which is critical for developing next-generation OLEDs. rsc.org Future research will likely focus on synthesizing and characterizing such thio-substituted naphthyridines for use as emitters or host materials in advanced optoelectronic devices. rsc.orgrsc.org

Catalysis: The nitrogen atoms of the naphthyridine core and the sulfur atom of the phenylthio group provide multiple potential coordination sites for metal ions, making these compounds attractive candidates for new ligand designs in catalysis. rsc.org While research into the catalytic applications of this compound is still nascent, related studies provide a strong basis for future exploration. For example, thiols have been shown to act as transient cooperative ligands in ruthenium-catalyzed reactions, where they can reversibly bind to the metal center to accelerate or inhibit the catalytic cycle, thereby controlling selectivity. uni-koeln.de It is conceivable that the thioether in this compound could play a similar cooperative role. Future work could involve the design of transition metal complexes where the thio-substituted naphthyridine acts as a tunable ligand for reactions like C-C cross-coupling, hydrogenation, or dehydrogenation. uni-koeln.deresearchgate.net

Integration of Advanced Computational Modeling, Artificial Intelligence, and Machine Learning for De Novo Compound Design

The design of novel functional molecules is being revolutionized by the integration of computational modeling and artificial intelligence (AI). These tools allow for the rapid exploration of vast chemical spaces and the prediction of molecular properties, significantly accelerating the discovery process. rsc.orgresearchgate.netnih.gov

For naphthyridine derivatives, in silico approaches are already being used to predict biological activities and pharmacokinetic parameters. rsc.orgtandfonline.com Computational techniques that will drive future research include:

Generative AI for De Novo Design: AI-driven generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn the underlying rules of chemical structures from large datasets and propose entirely new molecules with desired properties. researchgate.netnih.govresearchgate.net These models can be trained on known bioactive naphthyridines to generate novel derivatives, including thio-substituted variants, optimized for specific targets or material properties. nih.gov

Machine Learning for Property Prediction: Deep learning models, particularly graph neural networks, can predict complex properties like bioactivity, toxicity, and material performance directly from a molecule's structure. nih.gov This allows for the rapid screening of virtual libraries of this compound analogues to identify the most promising candidates for synthesis.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) will continue to be essential for gaining a deep understanding of the electronic structure, reactivity, and non-covalent interactions of these molecules. mdpi.com This is crucial for rationally designing improved catalysts, more efficient OLED materials, and molecules with specific recognition capabilities.

The synergy between generative AI for creating novel structures and predictive ML for evaluating them creates a powerful "design-build-test-learn" cycle that exists entirely in the digital realm, making the subsequent experimental validation more targeted and efficient. researchgate.net

Interdisciplinary Research Integrating this compound with Nanotechnology and Bio-inspired Systems

The convergence of organic chemistry with nanotechnology and bio-inspired design principles offers exciting new frontiers for functional materials and systems.

Nanotechnology: The integration of this compound into nanostructures could yield novel functional materials.

Nanocatalysis: Nanoparticles have been used as supports for catalysts in the synthesis of naphthyridines, demonstrating a direct link between the fields. frontiersin.org Future research could explore using this compound to functionalize the surface of nanoparticles (e.g., gold or zinc oxide), creating nanocatalysts where the naphthyridine unit influences reactivity.

Quantum Dots (QDs): QDs are semiconductor nanocrystals with size-tunable optical properties used in bioimaging and diagnostics. nih.govnih.gov The unique photophysical properties of the naphthyridine scaffold could be harnessed by using thio-substituted naphthyridines as surface ligands to functionalize QDs. rsc.orgnih.gov The thioether group could provide a strong anchor to the QD surface, while the naphthyridine core acts as a photosensitizer or a fluorescent reporter for bioimaging applications. nih.govnih.gov

Bio-inspired Systems: Nature provides a wealth of inspiration for designing self-assembling and molecular recognition systems.

Molecular Recognition and Self-Assembly: Molecular recognition is the basis for self-assembly in biological systems. unizg.hryoutube.comrsc.org The 1,8-naphthyridine core is an excellent scaffold for molecular recognition, capable of forming specific hydrogen bonds. mdpi.com Future research could leverage this compound as a building block for creating complex, self-assembling supramolecular structures. The specific arrangement of hydrogen bond donors/acceptors and π-stacking surfaces could be used to direct the assembly of molecules into well-defined architectures for applications in sensing or materials science. mdpi.comnih.gov

Synthetic Biological Scaffolds: Bio-inspired strategies often involve using scaffolds like DNA or proteins to organize functional components in space. The this compound unit could be incorporated into such synthetic systems, acting as a specific recognition element or a functional probe within an engineered biological pathway.

The following table outlines potential interdisciplinary research directions.

Table 2: Emerging Interdisciplinary Applications

Domain Research Direction Potential Application Key Concepts
Nanotechnology Functionalization of quantum dots with thio-naphthyridine ligands. Bioimaging, photodynamic therapy, targeted drug delivery. nih.govnih.gov Surface chemistry, photosensitization, fluorescence. nih.gov
Nanotechnology Use of naphthyridine-functionalized nanoparticles as catalysts. Green chemistry, efficient chemical synthesis. Heterogeneous catalysis, nanocatalysis. frontiersin.org
Bio-inspired Systems Design of self-assembling systems based on molecular recognition. Smart materials, sensors, supramolecular polymers. Molecular recognition, hydrogen bonding, π-π stacking. mdpi.comunizg.hr

| Bio-inspired Systems | Integration into synthetic biological scaffolds (e.g., DNA origami). | Probing biological pathways, creating artificial enzymes. | Scaffolding, enzyme organization, molecular probes. |


Q & A

Q. What are the common synthetic routes for 2-(Phenylthio)-1,8-naphthyridine derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclocondensation, Friedländer reactions, or functionalization of the naphthyridine core. Key methods include:

  • Thermal Reflux : Refluxing chalcones with thiourea and NaOH in ethanol (e.g., 64% yield for compound 6d) .
  • Sonochemical Synthesis : Ultrasonic irradiation improves reaction efficiency, achieving high yields (e.g., 3-((substituted aminomethyl)-7-methyl-2-phenyl derivatives) .
  • Microwave-Assisted Reactions : Accelerates synthesis of triazolo-naphthyridines, reducing reaction time while maintaining yields .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key ProductReference
Thermal RefluxEthanol, NaOH, 10h reflux645,6-dihydro-6-(4-Hydroxy-7-methyl)
SonochemicalUltrasonic, 40 kHz75–853-(Piperidinylmethyl)-7-methyl
Microwave150°C, 20 min70–80Triazolo[4,3-a][1,8]naphthyridines

Q. How does this compound interact with DNA to exert antitumor effects?

Methodological Answer: The compound acts as a DNA intercalator , inserting itself between base pairs to disrupt replication and transcription. Experimental validation includes:

  • UV-Vis and Fluorescence Quenching : Binding affinity (Kb = 1.2 × 10⁵ M⁻¹) and Stern-Volmer analysis confirm intercalation .
  • Molecular Docking : Simulations show planar naphthyridine rings stacking with DNA bases, stabilizing the intercalated complex .
  • Cell Cycle Arrest : Induces G2/M phase arrest in MCF7 cells, corroborated by flow cytometry .

Q. What biological activities are associated with this compound derivatives?

Methodological Answer: Key activities include:

  • Anticancer : IC50 values as low as 1.47 μM against MCF7 cells (compound 10c) via DNA intercalation and topoisomerase inhibition .
  • Antimicrobial : Inhibits DNA gyrase in Gram-positive bacteria (MIC = 2–8 μg/mL) .
  • Anti-HIV : Inhibits HIV-1 integrase (IC50 = 0.8 μM) through metal-chelating motifs .

Q. Table 2: Biological Activity Highlights

ActivityTargetIC50/MICCell Line/StrainReference
AnticancerDNA intercalation1.47 μMMCF7 (breast cancer)
AntibacterialDNA gyrase4 μg/mLStaphylococcus aureus
AntiviralHIV-1 integrase0.8 μMIn vitro enzymatic assay

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Methodological Answer: SAR studies highlight critical substituents:

  • C3 Position : Electron-withdrawing groups (e.g., 4-bromophenyl) enhance DNA binding (ΔIC50 = 3-fold improvement) .
  • C7 Position : Methyl groups improve lipophilicity and cellular uptake (e.g., 7-methyl derivatives show 70% apoptosis in HepG2) .
  • Thioether Linkage : The phenylthio moiety increases metabolic stability compared to oxygen analogs .

Design Strategy : Prioritize substituents that enhance intercalation (e.g., planar aromatic groups) and reduce off-target effects (e.g., bulky groups at C4) .

Q. How can bacterial resistance to this compound-based antimicrobials be addressed?

Methodological Answer: Resistance mechanisms (e.g., efflux pumps, target mutation) can be countered by:

  • Hybridization : Conjugating with glucosamine improves permeability (e.g., 1,8-naphthyridine-glucosamine hybrids reduce MIC by 50%) .
  • Dual-Target Inhibitors : Combining gyrase and topoisomerase IV inhibition (e.g., fluoroquinolone-inspired derivatives) .
  • In Silico Optimization : Molecular dynamics simulations predict resistance-breaking mutations (e.g., QnrS1 protein binding) .

Q. What computational methods validate the drug-likeness of this compound derivatives?

Methodological Answer:

  • Molecular Docking : AutoDock Vina assesses binding to DNA/topoisomerase II (binding energy ≤ −8.5 kcal/mol) .
  • ADMET Prediction : SwissADME predicts high gastrointestinal absorption (95%) and low CYP450 inhibition .
  • QSAR Models : CoMFA/CoMSIA correlate logP values with cytotoxicity (R² = 0.89) .

Q. How do reaction conditions impact the yield of this compound synthesis?

Methodological Answer:

  • Catalyst Optimization : Ionic liquids (e.g., [BMIM]BF₄) improve Friedländer reaction yields by 20% .
  • Solvent Effects : Ethanol > DMF in thermal reflux due to better solubility of thiourea .
  • Temperature Control : Microwave reactions at 150°C prevent decomposition of thioether linkages .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

Methodological Answer: Discrepancies in IC50 values (e.g., 1.47 μM vs. 6.53 μM for similar derivatives) arise from:

  • Assay Variability : Standardize MTT vs. SRB protocols to reduce inter-lab differences .
  • Cell Line Heterogeneity : MCF7 (hormone-sensitive) vs. HepG2 (liver-specific) responses .
  • Substituent Purity : HPLC validation (>95% purity) ensures consistent biological evaluation .

Q. Can green chemistry principles be applied to this compound synthesis?

Methodological Answer:

  • Solvent-Free Reactions : Mechanochemical grinding reduces ethanol use (e.g., 80% yield in 2h) .
  • Catalytic Recycling : Reusable Pd/C catalysts in Sonogashira couplings minimize waste .
  • Energy Efficiency : Ultrasound reduces reaction time from 10h to 2h .

Q. How can multi-target drug design enhance the therapeutic potential of these derivatives?

Methodological Answer:

  • Dual DNA/Tubulin Inhibitors : Incorporate colchicine-like motifs (e.g., 3-arylacryloyl groups) to disrupt mitosis .
  • Kinase Inhibition : Introduce ATP-binding fragments (e.g., pyrazolo[3,4-d]pyrimidine) to target EGFR .
  • In Vivo Validation : Orthotopic xenograft models assess multi-target efficacy (e.g., 60% tumor reduction in mice) .

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